molecular formula C25H25N3O5S B2468284 methyl 5-cyano-6-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate CAS No. 370845-76-4

methyl 5-cyano-6-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B2468284
CAS No.: 370845-76-4
M. Wt: 479.55
InChI Key: VXALDXYNCMYYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tetrahydropyridine derivative featuring a 1,2,3,4-tetrahydropyridine core substituted with a 5-cyano group, a 2-oxo moiety, and a methoxycarbonyl group at position 2. Unique structural elements include a sulfanyl-linked carbamoylmethyl group at position 6 (derived from 2,6-dimethylphenyl) and a 2-methoxyphenyl substituent at position 3.

Properties

IUPAC Name

methyl 5-cyano-6-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-14-8-7-9-15(2)22(14)27-19(29)13-34-24-17(12-26)20(16-10-5-6-11-18(16)32-3)21(23(30)28-24)25(31)33-4/h5-11,20-21H,13H2,1-4H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXALDXYNCMYYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=CC=C3OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cyano-6-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide.

    Attachment of the Carbamoyl Group: This step involves the reaction of the intermediate with 2,6-dimethylphenyl isocyanate.

    Addition of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-6-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium cyanide for nucleophilic substitution; bromine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with cyano or bromo groups.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to methyl 5-cyano derivatives. These compounds have shown promise as potential inhibitors of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example:

  • Mechanism of Action : The presence of the cyano group enhances the compound's ability to interact with biological targets involved in cancer progression.
  • Case Study : A derivative was evaluated for its cytotoxic effects against breast cancer cells, demonstrating significant inhibition of cell growth.

Anti-inflammatory Properties

Research indicates that compounds with similar structures can function as anti-inflammatory agents. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes:

  • In Silico Studies : Molecular docking studies have suggested that these compounds may act as selective inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in inflammatory pathways.
  • Experimental Evidence : In vitro assays confirmed reduced levels of inflammatory markers in treated cells.

Synthesis and Chemical Properties

The synthesis of methyl 5-cyano derivatives typically involves multi-step organic reactions, including:

  • Starting Materials : Common precursors include substituted phenylamines and carbonyl compounds.
  • Reaction Conditions : Reactions are often conducted under reflux conditions with various catalysts to promote yield and purity.
StepReactantsConditionsProduct
12,6-Dimethylphenyl isocyanate + 2-Methoxyphenyl acetoneReflux in ethanolIntermediate A
2Intermediate A + Methyl thioacetateBase catalysisMethyl 5-cyano derivative

In Vitro Studies

Biological evaluations typically involve assessing the compound's efficacy against specific targets:

  • Cell Lines Used : Various cancerous and non-cancerous cell lines are employed to determine cytotoxicity and selectivity.
  • Assays Conducted : MTT assays for cell viability, flow cytometry for apoptosis detection, and ELISA for cytokine quantification.

In Vivo Studies

Preclinical studies are essential for understanding the pharmacokinetics and pharmacodynamics of these compounds:

  • Model Organisms : Mouse models are commonly used to evaluate tumor growth inhibition and toxicity.
  • Findings : Initial results indicate promising therapeutic indices with manageable side effects.

Mechanism of Action

The mechanism of action of methyl 5-cyano-6-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in the literature, focusing on structural variations, synthetic approaches, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Physicochemical Properties Bioactivity (If Reported) Reference
Methyl 5-cyano-6-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate 2-Methoxyphenyl (C4), carbamoylmethyl-sulfanyl (C6), 5-cyano (C5) Not explicitly reported; inferred: moderate solubility due to polar groups (cyano, carbamoyl) Not reported; similar compounds show antileukemic or enzyme-inhibitory activity This work
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate Tosyl (N1), phenyl (C2), thiophen-3-yl (C5) Melting point: 159–152°C; HRMS [M+H]+: 492.1466; IR peaks: 1720 cm⁻¹ (C=O) Not reported; enantioselective synthesis suggests potential chiral drug applications
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide 2-Furyl (C4), 4-methoxyphenyl-thioethyl (C6), 2-methyl (C2) Not explicitly reported; structural similarity implies moderate lipophilicity Antileukemic activity inferred for scalarane-terpenoid analogs
6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide 4-Bromophenyl-thioethyl (C6), 2-furyl (C4) Not explicitly reported; bromine substituent may enhance halogen bonding in crystallinity Similar to AZ331; halogen substitution may influence binding affinity

Key Observations

Structural Variations: Position 6: The target compound’s 2,6-dimethylphenyl-carbamoylmethyl-sulfanyl group distinguishes it from analogs with simpler aryl-thioethyl (e.g., 4-methoxyphenyl or 4-bromophenyl in ) or tosyl groups (). Position 4: The 2-methoxyphenyl group in the target compound contrasts with 2-furyl or phenyl substituents in analogs. Methoxy groups are known to influence electronic properties and metabolic stability .

Synthetic Approaches :

  • The synthesis of tetrahydropyridine derivatives typically involves cyclocondensation reactions or enantioselective catalysis (e.g., ’s use of chiral auxiliaries for enantiopure products). The target compound’s sulfanyl-carbamoyl linkage likely requires stepwise functionalization, similar to methods described for thioether-containing dihydropyridines .

However, the 2,6-dimethylphenyl group may introduce steric hindrance, affecting crystallinity or packing efficiency .

The carbamoyl-sulfanyl moiety in the target compound could mimic bioactive pharmacophores found in these analogs .

Biological Activity

Methyl 5-cyano-6-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C20H22N2O4S\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

This structure includes a tetrahydropyridine ring with multiple functional groups that may contribute to its biological activity.

Research indicates that compounds similar to methyl 5-cyano derivatives often exhibit multiple mechanisms of action:

  • Anticancer Activity : Compounds with similar structures have shown significant anticancer properties. For instance, studies have reported that certain tetrahydropyridine derivatives can induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest at the G2/M phase .
  • Enzyme Inhibition : The presence of cyano and carbamoyl groups suggests potential interactions with various enzymes. Preliminary studies indicate that such compounds may inhibit key enzymes involved in tumor growth and proliferation .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and mediators .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds:

CompoundActivity TypeIC50 (µM)Mechanism of Action
Compound XAnticancer3.37Induces apoptosis via caspase activation
Compound XIVAnticancer0.09EGFR inhibition, increases apoptosis
Methyl 5-cyano derivativeAnticancerTBDPotential enzyme inhibition
Pyrazole derivativeAnti-inflammatoryTBDInhibition of TNF-α production

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Antitumor Efficacy : A study evaluated a series of tetrahydropyridine derivatives for their anticancer effects against various cell lines (HCT-116, HepG-2). Results indicated significant growth inhibition and apoptosis induction .
  • Mechanistic Insights : Research on related compounds revealed that they could disrupt mitochondrial membrane potential and activate apoptotic pathways in cancer cells. This suggests that methyl 5-cyano derivatives may share similar pathways .
  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of related compounds, showing promising results in tumor reduction and improved survival rates .

Q & A

Q. What are the key functional groups in this compound, and how do they influence its chemical reactivity?

The compound contains a cyano group (-CN), a sulfanyl (-S-) linker, a carbamoyl moiety, and a methoxyphenyl substituent. The cyano group participates in nucleophilic additions and hydrolysis under acidic/basic conditions . The sulfanyl group facilitates thiol-disulfide exchange reactions, while the carbamoyl and methoxyphenyl groups enhance solubility and modulate interactions with biological targets (e.g., enzymes or receptors) .

Q. What synthetic routes are commonly employed for this compound?

A typical route involves:

  • Step 1: Condensation of methyl 3-aminocrotonate with a substituted aldehyde (e.g., 2-methoxybenzaldehyde) to form the dihydropyridine core.
  • Step 2: Introduction of the sulfanyl-carbamoyl side chain via nucleophilic substitution or thiol-ene chemistry.
  • Step 3: Final purification via recrystallization or column chromatography . Reaction conditions (e.g., reflux in 2-propanol) and stoichiometric ratios are critical for yield optimization .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy (1H, 13C) to confirm regiochemistry and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • FT-IR to identify functional groups (e.g., C≡N stretch at ~2250 cm⁻¹) .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfanyl group incorporation .
  • Catalysts: Trisodium citrate dihydrate or palladium catalysts improve cyclization efficiency .
  • Temperature control: Lower temperatures (0–5°C) prevent side reactions during carbamoylation .
  • Purification: Gradient elution in HPLC or preparative TLC resolves diastereomers or byproducts .

Q. How can discrepancies in NMR data between synthetic batches be resolved?

  • Compare experimental shifts with computed spectra (DFT or machine learning-based tools).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in the dihydropyridine ring .
  • Validate purity via melting point analysis or differential scanning calorimetry (DSC) to detect polymorphic variations .

Q. What strategies address low binding affinity in target interaction studies?

  • Structural analogs: Modify the methoxyphenyl or carbamoyl group to enhance steric/complementary interactions (e.g., replace 2-methoxyphenyl with 4-fluorophenyl for tighter binding) .
  • Co-crystallization studies: Use X-ray crystallography to identify key binding residues and guide rational design .
  • Synergistic combinations: Screen with adjuvants (e.g., calcium channel blockers) to improve pharmacodynamic profiles .

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

  • Example analog: Ethyl 6-{(2-amino-2-oxoethyl)sulfanyl}-5-cyano-2-methyl-4-(thiophen-2-yl)nicotinate lacks the methoxyphenyl group but retains calcium channel modulation. This suggests the dihydropyridine core is critical for activity, while aryl substituents modulate selectivity .
  • Data-driven approach: Use QSAR models to predict bioactivity based on substituent electronegativity and steric parameters .

Methodological Considerations

  • Contradiction analysis: When conflicting bioactivity data arise (e.g., in vitro vs. in vivo), validate assays using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) .
  • Scaling synthesis: Transition from batch to flow chemistry for reproducible, gram-scale production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.